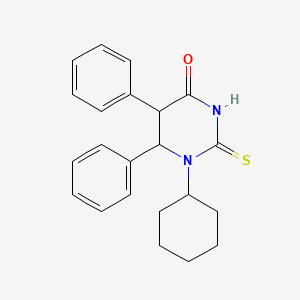
1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been extensively studied for its pharmacological properties, and various research studies have reported its potential use in the treatment of different diseases.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone involves the inhibition of various enzymes and receptors in the body. It has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. It has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone is its broad-spectrum activity against various diseases. It has also been reported to have low toxicity and good bioavailability. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
The potential therapeutic applications of 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone are vast, and there are many future directions for research in this area. Some of the possible future directions include:
1. Investigating the potential use of this compound in the treatment of viral infections, such as COVID-19.
2. Studying the mechanism of action of this compound in more detail to identify new targets for drug development.
3. Developing new formulations of this compound to improve its solubility and bioavailability.
4. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone is a heterocyclic compound with significant potential for therapeutic applications. It has been extensively studied for its pharmacological properties, and various research studies have reported its potential use in the treatment of different diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop new formulations to improve its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone involves the reaction of cyclohexyl isocyanate with 2,3-diphenylacrylonitrile in the presence of sulfur powder and potassium carbonate. The reaction is carried out in refluxing acetonitrile, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been reported to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
1-cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24(22(26)23-21)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXAETVOBJKGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(C(C(=O)NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B6056761.png)
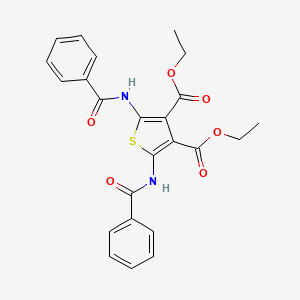
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B6056765.png)
![5-(2-furyl)-2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6056766.png)
![1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6056773.png)

![3,4,5-triethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6056789.png)
![2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6056794.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6056805.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)
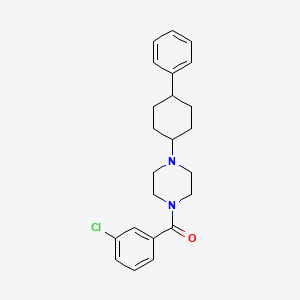
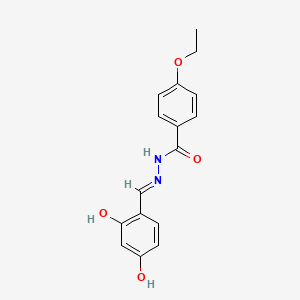
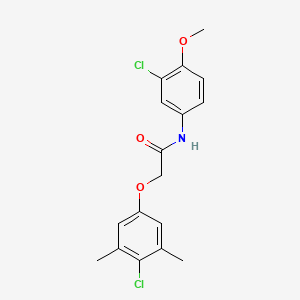
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)